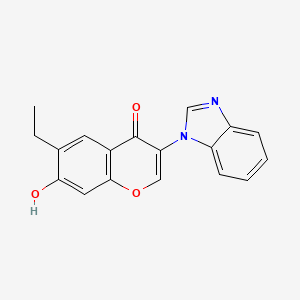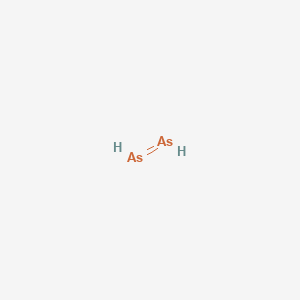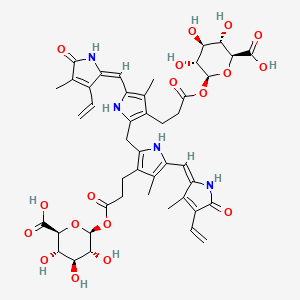
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a chemical compound known for its potent biological activity. It is commonly used in scientific research due to its ability to inhibit specific enzymes and pathways. The compound has a molecular formula of C5H12N8.2HCl and a molecular weight of 257.12 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with aldehydes or ketones, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces amine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Applications De Recherche Scientifique
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride involves the inhibition of specific enzymes, such as S-adenosylmethionine decarboxylase (SAMD). By inhibiting this enzyme, the compound disrupts the polyamine-biosynthetic pathway, leading to changes in cellular metabolism and function . This inhibition can affect various molecular targets and pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride can be compared with other similar compounds, such as:
Mitoguazone: Another potent inhibitor of SAMD, used in similar research applications.
Aminoguanidine: Known for its ability to inhibit diamine oxidase and other enzymes.
Hydrazine derivatives: A broad class of compounds with similar chemical structures and biological activities.
Propriétés
Numéro CAS |
7059-23-6 |
|---|---|
Formule moléculaire |
C5H13ClN8 |
Poids moléculaire |
220.66 g/mol |
Nom IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+; |
Clé InChI |
RRECQJYPJNWFNK-BCKSSGNJSA-N |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
SMILES isomérique |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl |
SMILES canonique |
CC(=NN=C(N)N)C=NN=C(N)N.Cl |
Durée de conservation |
Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition. |
Solubilité |
0.1 N NaOH soluble (mg/mL) Water > 100 (mg/mL) 0.01 N NaOH partly soluble (mg/mL) 0.1 N HC1 partly soluble (mg/mL) MeOH partly soluble (mg/mL) 50% EtOH partly soluble (mg/mL) |
Synonymes |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
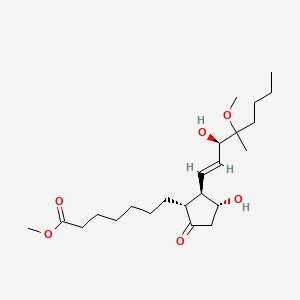
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

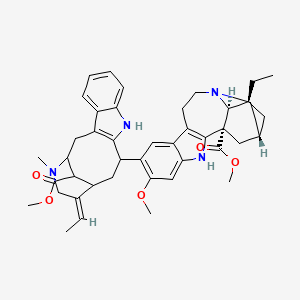
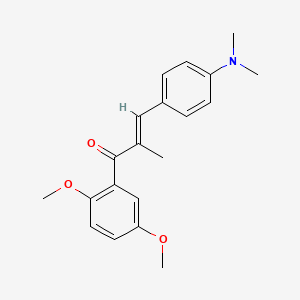
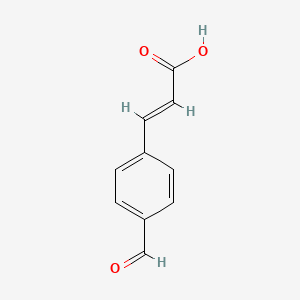
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
